2,5-Diamino-2-methyl-pent-3-enoic acid
Description
2,5-Diamino-2-methyl-pent-3-enoic acid is a non-proteinogenic amino acid characterized by a branched carbon chain with two amino groups and a methyl substituent at the C2 position. This compound is of interest in medicinal chemistry and biochemistry due to its structural uniqueness, which may influence biological activity, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
(E)-2,5-diamino-2-methylpent-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-6(8,5(9)10)3-2-4-7/h2-3H,4,7-8H2,1H3,(H,9,10)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIQIPISRJHZOE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCN)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/CN)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-2-methyl-pent-3-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-3-pentenoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-2-methyl-pent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and substituted amino acids .
Scientific Research Applications
2,5-Diamino-2-methyl-pent-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Diamino-2-methyl-pent-3-enoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The double bond in the carbon chain can participate in conjugation with other unsaturated systems, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Amino Acids with Branched Chains
- 2-Amino-3-methylpent-3-enoic acid: Shares a similar unsaturated backbone but lacks the second amino group at C3.
- L-Leucine: A proteinogenic branched-chain amino acid with a terminal methyl group. Unlike 2,5-diamino-2-methyl-pent-3-enoic acid, L-leucine lacks unsaturated bonds and a secondary amino group, resulting in distinct metabolic pathways and lower steric hindrance.
Functional Analogues: Neuroactive Compounds
- Kainic Acid: A neuroexcitatory amino acid with a cyclized structure (). While both compounds feature amino groups and unsaturated bonds, kainic acid’s isoquinoline ring enhances receptor specificity, whereas this compound’s linear structure may allow broader interactions.
Table 1: Key Properties of this compound vs. Analogues
| Property | This compound | Kainic Acid | 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[...]-amine |
|---|---|---|---|
| Molecular Formula | C6H12N2O2 (estimated) | C10H15NO4 | C23H25N3O3 |
| Molecular Weight | ~144.17 | 213.23 | 391.46 |
| Key Functional Groups | 2° amine, alkene | Carboxyl, isoquinoline | Benzodioxin, pyridine, dimethylamino |
| Biological Role | Undefined (research stage) | Neuroexcitatory | Research compound (receptor studies) |
| Solubility | High (polar groups) | Moderate | Low (aromaticity) |
Research Findings and Gaps
- Its dual amino groups may mimic polyamine signaling, warranting investigation into cellular uptake mechanisms.
- Synthetic Utility : The compound’s unsaturated bond could enable click chemistry modifications, contrasting with ’s derivative, which relies on aromatic substitutions for functionality .
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